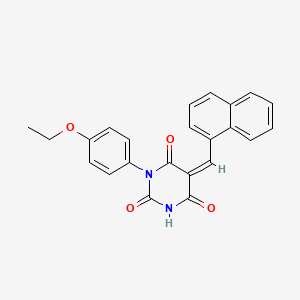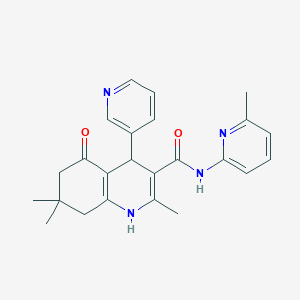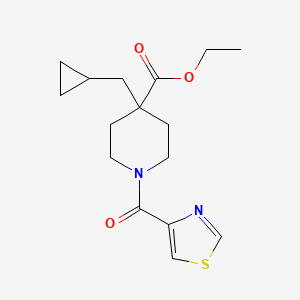![molecular formula C23H20N2O4 B5124510 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5124510.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 383.45 g/mol.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), enzymes that play a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, a process that leads to the death of cancer cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the production of beta-amyloid peptides, which can help to reduce the risk of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is its versatility, as it can be used in various fields such as medicine, agriculture, and material science. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as a herbicide and preservative in food and cosmetic products. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide and to identify potential side effects. Finally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can be used as a building block for the synthesis of new materials with unique properties, and future studies can explore its potential applications in material science.
Méthodes De Synthèse
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The resulting compound is then reacted with 4-amino-3-hydroxybenzoic acid in the presence of a base to form N-[4-(3-hydroxy-4-propoxyphenyl)benzoyl]-4-aminobenzoic acid. Finally, the compound is cyclized by reacting it with phosgene and 2-aminophenol to form N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the production of beta-amyloid peptides, which are known to play a role in the development of the disease.
In agriculture, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weeds. It has also been found to have antimicrobial properties and can be used as a preservative in food and cosmetic products.
In material science, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been found to exhibit fluorescence properties, which can be used in the development of new sensors and imaging agents.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-13-28-17-10-7-15(8-11-17)22(27)24-16-9-12-18(20(26)14-16)23-25-19-5-3-4-6-21(19)29-23/h3-12,14,26H,2,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAJVOMSBIOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6006010 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)

![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5124495.png)

![6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5124517.png)
![10-methoxy-2-(4-morpholinyl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one](/img/structure/B5124522.png)